1-cyano-N-methylmethanesulfonamide
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Overview
Description
1-cyano-N-methylmethanesulfonamide is an organic compound with the molecular formula C3H6N2O2S. It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH-), making it a versatile compound in various chemical reactions and applications .
Preparation Methods
1-cyano-N-methylmethanesulfonamide can be synthesized through several methodsThe reaction typically occurs under controlled conditions to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-cyano-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-cyano-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-cyano-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes .
Comparison with Similar Compounds
1-cyano-N-methylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-methylmethanesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-cyano-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
1-cyano-N-methylbenzenesulfonamide: Contains a benzene ring, which significantly alters its reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various applications.
Properties
IUPAC Name |
1-cyano-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c1-5-8(6,7)3-2-4/h5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBYTYHUVEANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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